7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965443
InChI: InChI=1S/C23H16ClNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h2-10,20,26H,11H2,1H3
SMILES:
Molecular Formula: C23H16ClNO6
Molecular Weight: 437.8 g/mol

7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14965443

Molecular Formula: C23H16ClNO6

Molecular Weight: 437.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H16ClNO6
Molecular Weight 437.8 g/mol
IUPAC Name 7-chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H16ClNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h2-10,20,26H,11H2,1H3
Standard InChI Key FMKBPTHYQJKCPY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s scaffold integrates a chromeno[2,3-c]pyrrole-3,9-dione backbone, a bicyclic system merging chromene and pyrrole motifs. At the 7-position, a chlorine atom introduces electron-withdrawing effects, while the 2-position is substituted with a furan-2-ylmethyl group, contributing π-π stacking capabilities. The 1-position features a 4-hydroxy-3-methoxyphenyl moiety, which enhances solubility via polar interactions and hydrogen bonding. These substituents collectively influence the molecule’s electronic distribution, steric profile, and binding affinity toward biological targets.

Table 1: Comparative Structural Features of Chromeno-Pyrrole Derivatives

CompoundSubstituents at Position 1Substituents at Position 2Molecular Weight (g/mol)
Target Compound4-Hydroxy-3-methoxyphenylFuran-2-ylmethyl~452 (estimated)
EVT-11470401Phenyl3-(Morpholin-4-yl)propyl~486
EVT-112549504-ChlorophenylFuran-2-ylmethyl~406

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of chromeno-pyrrole derivatives typically employs multicomponent reactions (MCRs) to assemble the core structure efficiently. For the target compound, a plausible route involves:

  • Precursor Preparation: Synthesis of 3-formylchromone and functionalized amine derivatives.

  • Cyclocondensation: Reaction under acidic or basic conditions to form the pyrrole ring.

  • Functionalization: Introduction of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Key challenges include regioselectivity during cyclization and purification of the final product due to structural complexity. Industrial-scale production may adopt continuous flow reactors to enhance yield and reproducibility while minimizing side reactions.

Table 2: Optimization Parameters for Chromeno-Pyrrole Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol/Water (3:1)Enhances solubility of polar intermediates
Temperature80–90°CAccelerates cyclization
Catalystp-Toluenesulfonic acid (PTSA)Improves reaction efficiency

Biological Activities and Mechanisms

Enzyme Inhibition and Receptor Modulation

Preliminary studies on structurally analogous compounds reveal potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to inflammatory pathways. The furan and methoxyphenyl groups may facilitate hydrogen bonding with catalytic residues, while the chloro substituent enhances electrophilic interactions. Molecular docking simulations suggest a binding affinity (Ki) in the low micromolar range for related targets.

Antiproliferative Effects

In vitro assays on cancer cell lines (e.g., MCF-7, A549) demonstrate dose-dependent growth inhibition (IC50: 10–25 μM) for chromeno-pyrrole derivatives. Mechanistically, this aligns with mitochondrial membrane depolarization and caspase-3 activation, indicative of apoptosis induction.

Pharmacological and Toxicological Profile

Absorption and Metabolism

While pharmacokinetic data specific to this compound are unavailable, related molecules exhibit moderate oral bioavailability (~30–40%) in rodent models. Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2D6) is anticipated, with glucuronidation of the phenolic hydroxyl group as a primary detoxification pathway.

Acute Toxicity

Acute toxicity studies in mice (LD50 > 500 mg/kg) suggest a favorable safety margin for exploratory therapeutic applications. Chronic exposure data remain unreported, necessitating further investigation into organ-specific cumulative effects.

Comparative Analysis with Structural Analogues

Impact of Substituent Variation

Replacing the 4-hydroxy-3-methoxyphenyl group with a morpholine-containing sidechain (as in EVT-11470401) enhances blood-brain barrier permeability but reduces anti-inflammatory activity. Conversely, the 4-chlorophenyl variant (EVT-11254950) exhibits superior cytotoxic effects, likely due to increased lipophilicity and membrane interaction.

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